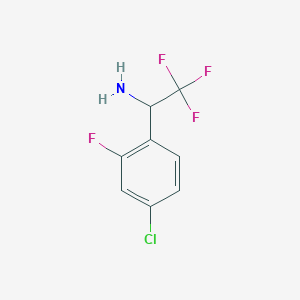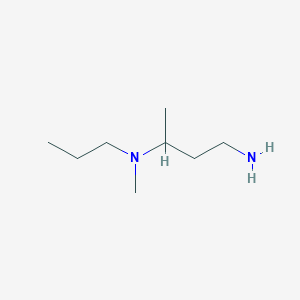
(4-Aminobutan-2-yl)(methyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobutan-2-yl)(methyl)propylamine is an organic compound with the molecular formula C10H23N. It is known for its versatility and has been utilized in various industries due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Aminobutan-2-yl)(methyl)propylamine can be achieved through nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Haloalkanes react with amines to give a corresponding alkyl-substituted amine, with the release of a halogen acid .
Industrial Production Methods
In industrial settings, the production of primary amines often involves a two-step process. The first step forms a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. The second step removes extraneous nitrogen substituents to give the amine product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutan-2-yl)(methyl)propylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenoalkanes for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogenoalkanes can produce secondary and tertiary amines, as well as quaternary ammonium salts .
Scientific Research Applications
(4-Aminobutan-2-yl)(methyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (4-Aminobutan-2-yl)(methyl)propylamine exerts its effects involves its interaction with molecular targets and pathways. For example, in the conversion of nitriles to primary amines, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. This imine salt can accept a second hydride to form a dianion, which can then be converted to an amine by the addition of water .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three alkyl groups attached to the nitrogen atom
Uniqueness
(4-Aminobutan-2-yl)(methyl)propylamine is unique due to its specific structure and the presence of both primary and secondary amine groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
3-N-methyl-3-N-propylbutane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-7-10(3)8(2)5-6-9/h8H,4-7,9H2,1-3H3 |
InChI Key |
IQDUGMQZCUBZDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13590023.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
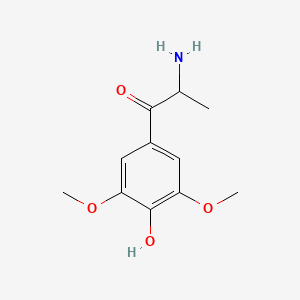

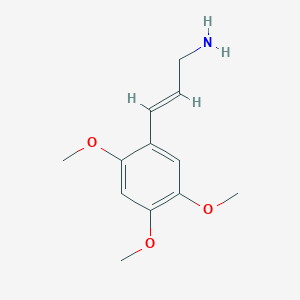
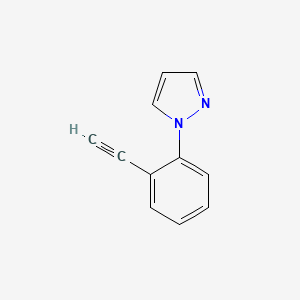
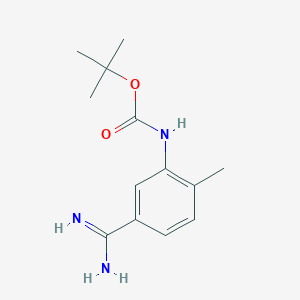
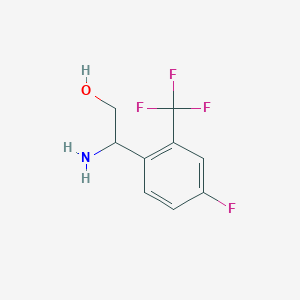
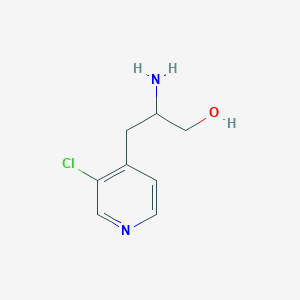
![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)

